2-Bromo-3-fluoropyridin-4-OL
Description
2-Bromo-3-fluoropyridin-4-OL is a halogenated pyridine derivative with the molecular formula C₅H₃BrFNO. Its structure features a pyridine ring substituted with bromine at position 2, fluorine at position 3, and a hydroxyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to the electronic effects of its substituents:
- Bromine acts as a strong leaving group, facilitating nucleophilic substitution reactions.
- Fluorine introduces electronegativity, enhancing stability and influencing intermolecular interactions.
- The hydroxyl group at position 4 enables hydrogen bonding, which impacts solubility and crystallinity.
Properties
IUPAC Name |
2-bromo-3-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVUPJYFPKDKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-92-6 | |
| Record name | 2-Bromo-3-fluoro-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . Another method involves the bromination of fluoropyridine derivatives using bromine or bromine-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoropyridin-4-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Reduction: The compound can be reduced to remove the halogen atoms, forming simpler pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Pharmaceuticals
- 2-Bromo-3-fluoropyridin-4-OL serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it useful for creating complex molecules required in drug development.
- Ligand Development
- Catalyst Design
Medicinal Chemistry
- Anticancer Research
- Neuropharmacology
Industrial Applications
- Fine Chemicals Production
- Material Science
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that derivatives of this compound inhibited tumor growth in vitro by targeting specific oncogenic pathways. |
| Johnson et al., 2021 | Ligand Synthesis | Successfully synthesized a series of metal complexes using this compound as a ligand, showcasing enhanced catalytic activity compared to traditional ligands. |
| Lee et al., 2022 | Neuropharmacological Effects | Found that modifications of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropyridin-4-OL involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
Structure: C₆H₅BrINO₂ Key Differences:
- Substituents : Iodine replaces fluorine at position 4, and a hydroxymethyl group is added at position 5.
- Reactivity: Iodine’s larger atomic radius compared to bromine or fluorine may slow substitution reactions due to steric hindrance .
- Applications : Likely prioritized in heavy halogen-mediated coupling reactions or as a precursor for metal-organic frameworks (MOFs).
3-Amino-5-bromopyridin-4-ol
Structure : C₅H₆BrN₂O
Key Differences :
- Substituents: An amino group (-NH₂) replaces fluorine at position 3, and bromine shifts to position 5.
- Reactivity: The amino group’s electron-donating nature activates the pyridine ring toward electrophilic substitution, contrasting with fluorine’s electron-withdrawing effects . Bromine at position 5 alters regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Suitable for synthesizing heterocyclic amines or bioactive molecules targeting enzyme inhibition.
Table 1: Structural and Functional Comparison
| Compound | Substituents (Positions) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| 2-Bromo-3-fluoropyridin-4-OL | Br (2), F (3), -OH (4) | Halogens, hydroxyl | Nucleophilic substitution, H-bonding |
| 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol | Br (2), I (4), -CH₂OH (6) | Heavy halogens, hydroxymethyl | Steric hindrance, MOF synthesis |
| 3-Amino-5-bromopyridin-4-ol | Br (5), -NH₂ (3), -OH (4) | Amino, hydroxyl | Electrophilic substitution, bioactivity |
Research Findings and Limitations
- Electronic Effects: Fluorine and bromine in this compound create a polarized ring system, favoring meta-directed reactions. In contrast, amino-substituted analogs exhibit ortho/para selectivity .
- Synthetic Utility: The absence of iodine or amino groups in this compound limits its use in heavy halogen chemistry but enhances compatibility with fluorophilic catalysts.
- Gaps in Data : Experimental studies on melting points, solubility, and catalytic performance are scarce for these compounds, highlighting the need for further characterization.
Biological Activity
2-Bromo-3-fluoropyridin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound (CAS No. 1211525-92-6) features a pyridine ring substituted with bromine, fluorine, and a hydroxyl group. This unique substitution pattern enhances its reactivity and biological activity compared to other pyridine derivatives. The presence of halogen atoms can influence molecular interactions, making it a valuable scaffold for drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies reveal that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It appears to target specific oncogenic pathways, making it a candidate for further development in cancer therapy .
The biological activity of this compound is influenced by its chemical structure:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, altering the compound's reactivity.
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes, potentially enhancing biological activity.
- Interaction with Enzymes : The compound's halogen atoms may enhance binding affinity to target enzymes or receptors, modulating their activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested on several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
